4-(4-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-2-yl)morpholine is a complex organic molecule that integrates multiple pharmacophores, suggesting potential utility in medicinal chemistry. The compound features a piperazine ring, a pyrimidine ring, and a morpholine ring, which are known for their roles in biological activity, particularly in the context of drug design and development.
The compound can be sourced from chemical suppliers specializing in pharmaceutical intermediates and research chemicals. It is often synthesized in laboratory settings for research purposes, particularly in studies related to medicinal chemistry and pharmacology.
This compound can be classified as a small molecule drug candidate due to its structural complexity and potential biological activity. It may fall under the category of kinase inhibitors or other therapeutic agents targeting specific biological pathways.
The synthesis of 4-(4-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-2-yl)morpholine typically involves several multi-step organic reactions. Key steps include:
The synthetic route requires careful control of reaction conditions, including temperature, solvent choice, and reaction time to optimize yield and purity. Advanced techniques such as continuous flow reactors may also be utilized for scaling up the synthesis process.
The molecular formula for 4-(4-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-2-yl)morpholine is , with a molecular weight of approximately 401.5 g/mol.
Property | Value |
---|---|
Molecular Formula | C21H28FN5O2 |
Molecular Weight | 401.5 g/mol |
IUPAC Name | 4-[6-[4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl]-2-methylpyrimidin-4-yl]morpholine |
InChI | InChI=1S/C21H28FN5O2/c1-16... |
InChI Key | QKRZSJWTTMYGAN-UHFFFAOYSA-N |
Canonical SMILES | CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)CC4=CC(=C(C=C4)OC)F |
The structure indicates multiple functional groups that can participate in various chemical interactions, enhancing its potential biological activity.
The compound can undergo various chemical reactions including:
The choice of reagents and conditions significantly influences the outcome of these reactions. For instance, oxidation might lead to different hydroxylated products based on the specific oxidizing agent used.
The mechanism of action for 4-(4-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-2-yl)morpholine is likely related to its interaction with specific biological targets such as enzymes or receptors involved in cellular signaling pathways.
The physical properties of this compound include:
Chemical properties include:
Relevant data from studies on similar compounds suggest that careful consideration of these properties is essential for optimizing its use in research applications .
The compound has several potential applications in scientific research:
CAS No.: 143545-90-8
CAS No.: 2508-19-2
CAS No.: 254114-34-6
CAS No.:
CAS No.:
CAS No.: 2138047-64-8